N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide
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Overview
Description
N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide is a chemical compound that features a piperidine ring, a phenyl group, a quinoline moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is introduced through a cyclization reaction involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is attached to the piperidine ring via a substitution reaction.
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of cyclization and condensation reactions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, typically using sulfonyl chloride as the sulfonating agent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve high yields and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Industry: It is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide: shares structural similarities with other piperidine and quinoline derivatives, such as:
Uniqueness
This compound is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the piperidine ring, phenyl group, quinoline moiety, and sulfonamide group allows for diverse interactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
N-(4-piperidin-1-ylphenyl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-26(25,19-8-4-6-16-7-5-13-21-20(16)19)22-17-9-11-18(12-10-17)23-14-2-1-3-15-23/h4-13,22H,1-3,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRMMXVTDBOYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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